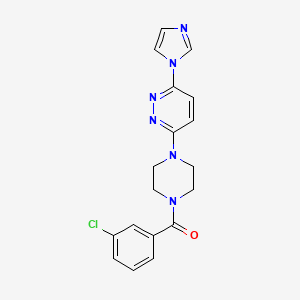

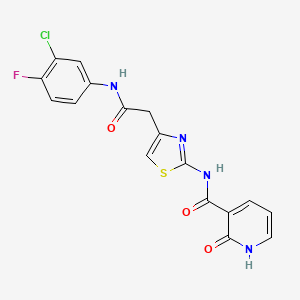

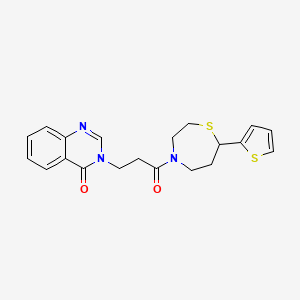

![molecular formula C17H15FN2OS B2408301 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide CAS No. 328539-87-3](/img/structure/B2408301.png)

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide” is a derivative of tetrahydrobenzo[b]thiophene . It is a heterocyclic compound that has shown interesting applications in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . A specific method involves the treatment of benzoyl isothiocyanate with compound 1 to give N-benzoylthiourea derivative 3 . This derivative then undergoes cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrahydrobenzo[b]thiophene core and various functional groups attached. These include a cyano group, a methyl group, and a fluorobenzamide group .

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions due to its functional groups. For instance, it can react with active methylene reagents to afford the respective 2-oxopyridine derivatives .

科学的研究の応用

Antitumor Activities

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide and its derivatives have been explored for their potential antitumor properties. A study involving the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide found that most compounds exhibited high inhibitory effects against human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, highlighting their potential as antitumor agents (Shams et al., 2010). Furthermore, the synthetic versatility of this compound allows for the creation of a diverse range of heterocyclic derivatives, which can be tailored for specific antitumor activities.

Pharmacological Studies

The compound's pharmacological utility extends beyond antitumor applications. Research on similar tetrahydrobenzo[b]thiophene derivatives has led to the identification of compounds with broad pharmacological activities. For instance, studies have investigated these derivatives for their potential as kinase inhibitors, antimicrobial agents, and in the development of novel dyes with antimicrobial properties (Mohareb et al., 2020). These studies underscore the chemical flexibility and wide-ranging applicability of tetrahydrobenzo[b]thiophene derivatives in various pharmacological contexts.

Antimicrobial Applications

The structural framework of N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide facilitates the synthesis of compounds with notable antimicrobial properties. Research has focused on developing derivatives that target a spectrum of microbial pathogens. For example, novel acyclic and heterocyclic dye precursors based on this compound have demonstrated significant antimicrobial activity, indicating their potential for use in medical and industrial applications to combat microbial growth (Shams et al., 2011).

作用機序

While the exact mechanism of action of this compound is not specified in the available literature, compounds with similar structures have been shown to exhibit a wide range of therapeutic properties . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

将来の方向性

The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates that “N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide” and similar compounds could be subjects of future research in medicinal chemistry.

特性

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2OS/c1-10-6-7-15-12(8-10)13(9-19)17(22-15)20-16(21)11-4-2-3-5-14(11)18/h2-5,10H,6-8H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAPCALFEPLAHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one](/img/structure/B2408225.png)

![6-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2408227.png)

![2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2408231.png)

![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2408234.png)